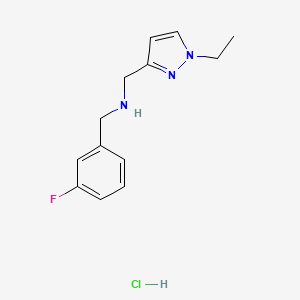
2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a phenyl group. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of 2-amino-5-chlorophenol with various aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst. This reaction can be carried out using both conventional and microwave heating .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as green chemistry and nano-catalysis are employed to improve the pharmacokinetic activity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Catalysts like palladium on carbon, specific solvents like DMF
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and disrupt cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: Shares the thiazolidine ring but lacks the phenyl group.
2-Imino-4-(trifluoromethyl)thiazolidin-4-ol: Contains a trifluoromethyl group, offering different chemical properties.
2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-one: Features an arylthiazol group, providing unique biological activities.
Uniqueness
2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one is unique due to its specific combination of a thiazolidine ring and a hydroxy-phenyl group, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8N2O2S/c12-7-3-1-2-6(4-7)10-9-11-8(13)5-14-9/h1-4,12H,5H2,(H,10,11,13) |
InChI Key |
ZSOFCUKMJWLILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC2=CC(=CC=C2)O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B12219995.png)
![N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12219998.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B12220000.png)
![4-(azidomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B12220002.png)
![1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12220018.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12220025.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12220028.png)

![1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12220042.png)
![1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12220044.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B12220045.png)
![3-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12220050.png)
![ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate](/img/structure/B12220053.png)
